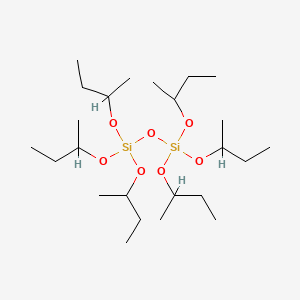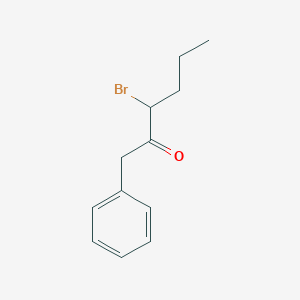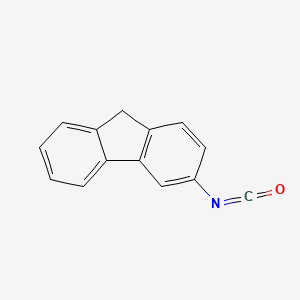![molecular formula C13H17N3O4 B14174872 4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide CAS No. 919996-65-9](/img/structure/B14174872.png)
4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide is a complex organic compound featuring a benzodioxole moiety, a piperazine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures. The resulting intermediate is then reduced using lithium tetrahydroaluminate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methyl-4-oxo-1H,4H-chromeno[4,3-b]pyrrole-2-carboxamide
Uniqueness
4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide is unique due to the combination of its benzodioxole and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
919996-65-9 |
|---|---|
Formule moléculaire |
C13H17N3O4 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-4-ylmethyl)-N-hydroxypiperazine-1-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c17-13(14-18)16-6-4-15(5-7-16)8-10-2-1-3-11-12(10)20-9-19-11/h1-3,18H,4-9H2,(H,14,17) |
Clé InChI |
DFZLRYVBSFYCFV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=C3C(=CC=C2)OCO3)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)



![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)

![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)
![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)



